2-Fluoro-1-(trimethylsilyl)-1H-imidazole
Description
2-Fluoro-1-(trimethylsilyl)-1H-imidazole (CAS: 341529-16-6) is a fluorinated and silylated derivative of the imidazole heterocycle. Its structure features a fluorine atom at the 2-position and a trimethylsilyl (TMS) group at the 1-position of the imidazole ring (Fig. 1). This compound combines the electron-withdrawing effects of fluorine with the steric bulk and lipophilicity of the TMS group, making it a unique candidate for applications in medicinal chemistry, catalysis, and materials science .
Properties
Molecular Formula |
C6H11FN2Si |
|---|---|
Molecular Weight |
158.25 g/mol |
IUPAC Name |
(2-fluoroimidazol-1-yl)-trimethylsilane |
InChI |
InChI=1S/C6H11FN2Si/c1-10(2,3)9-5-4-8-6(9)7/h4-5H,1-3H3 |
InChI Key |
PSYFZVKEVAZQHI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole typically involves the fluorination of an imidazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-fluoroimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(trimethylsilyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Fluoro-1-(trimethylsilyl)-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Key Features :
- Electron-withdrawing fluorine : Enhances stability and modulates reactivity.
- Trimethylsilyl group: Improves solubility in non-polar solvents and protects the imidazole nitrogen from undesired reactions.
- Synergistic effects : The combination of fluorine and TMS may influence regioselectivity in cross-coupling reactions or binding affinity in biological systems.
Comparison with Structurally Similar Compounds
Fluorinated Imidazole Derivatives
Fluorine substitution at the 2-position is common in bioactive compounds due to its metabolic stability and ability to engage in hydrogen bonding.
Notable Differences:
Silylated Imidazole Derivatives
Silyl groups are often introduced to modulate steric effects and reactivity.
Notable Differences:
- The TMS group in 2-Fluoro-1-(TMS)-1H-imidazole provides steric protection, whereas tetrafluoroethyl in 1-(Tetrafluoroethyl)-1H-imidazole increases polarity and oxidative stability .
- Brominated analogs like 4,5-Dibromo-2-(2-naphthyl)-1-TMS-imidazole are more reactive in cross-coupling but less stable under acidic conditions compared to fluorinated derivatives .
Imidazoles with Mixed Substituents
Compounds with aryl, thio, or nitro groups highlight diverse functionalization strategies.
Notable Differences:
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